

VX-765 target validation and cellular pathways

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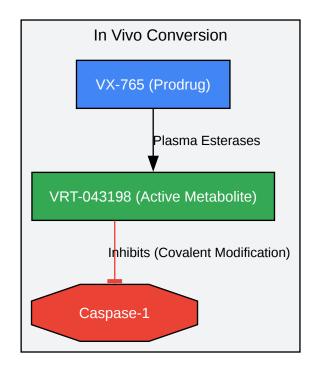
An In-Depth Technical Guide to VX-765: Target Validation and Cellular Pathways

This guide provides a comprehensive technical overview of **VX-765** (Belnacasan), a selective, orally bioavailable prodrug inhibitor of caspase-1. It is intended for researchers, scientists, and drug development professionals investigating the role of the inflammasome in disease. This document details the mechanism of action of **VX-765**, its effects on key cellular pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Target and Mechanism of Action

VX-765 is a prodrug that is rapidly converted in vivo by plasma esterases to its active metabolite, VRT-043198.[1][2][3][4] VRT-043198 is a potent, selective, and irreversible inhibitor of the caspase-1 subfamily of caspases.[2][5] The primary target is caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][3][6] The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of caspase-1, thereby blocking its enzymatic function.[1][4] By inhibiting caspase-1, **VX-765** effectively prevents the maturation and secretion of the pro-inflammatory cytokines Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18).[1][2][3] It has also been reported to inhibit pyroptosis, a form of pro-inflammatory programmed cell death.[1][3] VRT-043198 also demonstrates potent inhibition of caspase-4, which is involved in the non-canonical inflammasome pathway.[1][5]





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Caption: Mechanism of Action of VX-765.

Modulation of Cellular Pathways

VX-765 primarily interferes with the inflammasome signaling pathway, a critical component of the innate immune system.

The Canonical Inflammasome Pathway

Inflammasomes are multi-protein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7] The NLRP3 inflammasome, a well-characterized example, is activated by a wide range of stimuli.[8][9] Activation leads to the recruitment of the adaptor protein ASC, which in turn recruits pro-caspase-1.[6][10] This proximity induces the auto-cleavage and activation of pro-caspase-1.[6] Activated caspase-1 then cleaves its downstream substrates:

• Pro-IL-1β and Pro-IL-18: These cytokines are cleaved into their mature, biologically active forms, which are then secreted to propagate the inflammatory response.[1][6]



Gasdermin D (GSDMD): Cleavage of GSDMD releases its N-terminal domain, which
oligomerizes and forms pores in the plasma membrane.[11][12] This leads to cell swelling,
lysis, and the release of cellular contents, a process known as pyroptosis.[1][6][13]

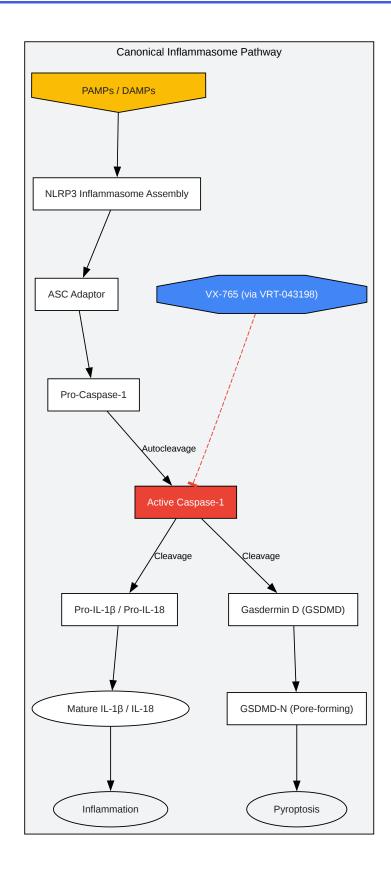
VX-765, by inhibiting caspase-1, directly blocks both the cytokine maturation and the pyroptotic cell death pathways.[1]

Non-Canonical and Other Pathways

VRT-043198 also inhibits caspase-4, a key component of the non-canonical inflammasome pathway that senses intracellular lipopolysaccharide (LPS).[1] Caspase-4 activation can trigger GSDMD-mediated pyroptosis and induce the activation of the canonical NLRP3 inflammasome. [1]

Recent studies have revealed additional roles for **VX-765**. It has been shown to suppress NLRP3 inflammasome assembly, mitigate mitochondrial damage, and promote mitophagy and efferocytosis in macrophages.[14] Furthermore, in the context of myocardial infarction, **VX-765** has been found to suppress the IL-1β/p38 MAPK pathway.[15]





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Caption: VX-765 Inhibition of the Canonical Inflammasome Pathway.



Quantitative Data Summary

The efficacy of **VX-765** and its active form, VRT-043198, has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Potency of VRT-043198 (Active Form of VX-765)

Target	Assay Type	Potency	Reference
Caspase-1	Cell-free enzymatic assay	Ki = 0.8 nM	[5]
Caspase-4	Cell-free enzymatic assay	Ki < 0.6 nM	[5]
IL-1β Release	Human PBMCs	IC50 = 0.67 μM	[5]
IL-1β Release	Human Whole Blood	IC50 = 1.9 μM	[5]

Table 2: Selected In Vivo Efficacy of VX-765



Disease Model	Species	Dose & Administration	Key Findings	Reference
Collagen- Induced Arthritis	Mouse	200 mg/kg, oral	~60% inhibition of LPS-induced IL-1β production; significant reduction in inflammation scores.	[5]
Collagen- Induced Arthritis	Mouse	100 mg/kg, i.p.	Significantly reduced joint clinical scores, bone erosion, and serum IL-1β/IL-18 levels.	[16][17]
Traumatic Brain Injury (TBI)	Mouse	100 & 200 mg/kg	Significantly decreased IL-1β and IL-18 levels in the injured cortex.	[18]
Myocardial Infarction	Rat	16 mg/kg, i.v.	Significantly reduced infarct size and suppressed NLRP3/caspase- 1/IL-1β expression.	[19][16]
HIV-1 Infection	Humanized Mouse	N/A	Reduced plasma IL-18 & TNF-α, decreased viral load, and reduced total HIV-1 DNA in the spleen.	[20][21]



Epilepsy	Human	900 mg, TID	Phase 2 study showed a safety profile similar to placebo.	[22]
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Experimental Protocols

Validating the activity of **VX-765** involves a multi-step process, from direct enzymatic assays to cell-based functional assays and in vivo studies.



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Caption: General Experimental Workflow for VX-765 Validation.

In Vitro Caspase-1 Enzymatic Inhibition Assay

This assay directly measures the ability of VRT-043198 (the active form) to inhibit purified caspase-1.[4]

• Objective: To determine the IC50 or Ki value of the inhibitor against caspase-1.



Materials:

- Recombinant human caspase-1.
- Caspase assay buffer (e.g., 100 mM HEPES, 10% sucrose, 0.1% CHAPS, 2 mM DTT, pH 7.2).[23]
- Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC).[5]
- VRT-043198, serially diluted in assay buffer (vehicle control: DMSO).
- 96-well black microplate.
- Fluorescence plate reader.

· Protocol:

- Prepare serial dilutions of VRT-043198 in assay buffer.
- In a 96-well plate, add recombinant caspase-1 enzyme to each well.
- Add the diluted inhibitor solutions to the respective wells. Include vehicle and no-enzyme controls.
- Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.[4]
- Initiate the reaction by adding the caspase-1 substrate to all wells.
- Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em ~380/460 nm for AMC) over time.[4]
- Calculate the reaction rate (slope of the linear portion of the curve) for each well.
- Determine the percent inhibition relative to the vehicle control and plot against inhibitor concentration to calculate the IC50 value.

Cell-Based Inflammasome Activation Assay (IL-1ß Release)



This assay validates the inhibitor's effect on a key downstream consequence of caspase-1 activation in a cellular context.[4][24]

- Objective: To measure the dose-dependent inhibition of IL-1β secretion from immune cells.
- Materials:
 - Immune cells (e.g., human PBMCs, mouse bone marrow-derived macrophages (BMDMs), or THP-1 monocytic cell line).[25][26]
 - Cell culture medium (e.g., RPMI-1640).
 - Lipopolysaccharide (LPS) for priming (Signal 1).
 - NLRP3 inflammasome activator (e.g., ATP or Nigericin) (Signal 2).
 - **VX-765**, serially diluted in culture medium.
 - Human or mouse IL-1β ELISA kit.
- Protocol:
 - Seed cells in a 96-well plate and allow them to adhere.
 - \circ Priming (Signal 1): Treat cells with LPS (e.g., 1 μg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[4]
 - Inhibition: Remove LPS-containing media and replace with fresh media containing serial dilutions of VX-765. Incubate for 1 hour.
 - Activation (Signal 2): Add an NLRP3 activator (e.g., 2.5 mM ATP for 30-60 minutes) to stimulate inflammasome assembly and caspase-1 activation.[4]
 - Centrifuge the plate to pellet the cells and collect the supernatant.
 - Quantify the concentration of mature IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions. [24][25]



Western Blot for Caspase-1 and GSDMD Cleavage

This method provides direct visual evidence of the inhibition of caspase-1 auto-processing and substrate cleavage.[27]

- Objective: To detect the inhibition of pro-caspase-1 cleavage into its active p20/p10 subunits and the cleavage of GSDMD.
- Materials:
 - Cell culture and stimulation reagents (as in 4.2).
 - Lysis buffer (e.g., RIPA buffer with protease inhibitors).
 - SDS-PAGE gels, transfer apparatus, and PVDF membranes.
 - Primary antibodies specific for:
 - Caspase-1 (detecting both pro-form and cleaved p20/p10).
 - GSDMD (detecting full-length and cleaved N-terminal fragment).
 - A loading control (e.g., GAPDH or β-actin).
 - HRP-conjugated secondary antibodies and chemiluminescent substrate.
- Protocol:
 - Perform cell stimulation as described in protocol 4.2.
 - After stimulation, collect both the cell supernatant and the cell pellet.
 - Lyse the cell pellet with ice-cold lysis buffer.
 - Determine protein concentration in the lysates using a BCA assay.
 - Separate proteins from both lysates and supernatants by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash and incubate with appropriate HRP-conjugated secondary antibodies.
- Visualize protein bands using a chemiluminescent substrate and an imaging system. A
 reduction in the appearance of cleaved caspase-1 (p20/p10) and cleaved GSDMD bands
 in VX-765-treated samples indicates effective inhibition.[27]

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